![molecular formula C17H19N3O B2777285 N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide CAS No. 2411243-90-6](/img/structure/B2777285.png)
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide, also known as CEBY, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CEBY is a benzimidazole derivative that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects. In
科学研究应用
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been shown to have a range of potential scientific research applications, including as a tool for studying the role of benzimidazole derivatives in biological systems. It has been used in studies examining the effects of benzimidazole derivatives on the growth and development of cancer cells, as well as in studies investigating the potential use of benzimidazole derivatives as anti-inflammatory agents.
作用机制
The exact mechanism of action of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics. This disruption has been shown to have a range of effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation in a variety of cancer cell lines. It has also been shown to induce apoptosis in cancer cells, and to have anti-inflammatory effects. In addition, this compound has been shown to have potential as a treatment for neurodegenerative diseases, due to its ability to cross the blood-brain barrier.
实验室实验的优点和局限性
One advantage of using N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide in lab experiments is its high yield of synthesis, which makes it readily available for use in a range of studies. Another advantage is its potential as a tool for studying the role of benzimidazole derivatives in biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers.
未来方向
There are a number of potential future directions for research on N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide, including further studies on its mechanism of action and its potential use as a treatment for neurodegenerative diseases. Other potential directions include studies on the effects of this compound on other cellular processes, such as angiogenesis and cell migration, as well as studies on the potential use of this compound as an anti-cancer agent in combination with other drugs. Additionally, further studies on the safety and toxicity of this compound will be important for its continued use in scientific research.
合成方法
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been synthesized through a variety of methods, including the reaction of 1-cyclopropyl-2-ethylbenzimidazole with propargyl bromide, followed by the reaction with but-2-yn-1-amine. Other methods include the reaction of 1-cyclopropyl-2-ethylbenzimidazole with 2-bromo-1-phenylethanone, followed by the reaction with propargylamine. These methods have been shown to produce high yields of this compound, and have been used in a number of scientific research studies.
属性
IUPAC Name |
N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-5-17(21)18-11-12-6-9-15-14(10-12)19-16(4-2)20(15)13-7-8-13/h6,9-10,13H,4,7-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHPTUIEIKFVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3CC3)C=CC(=C2)CNC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

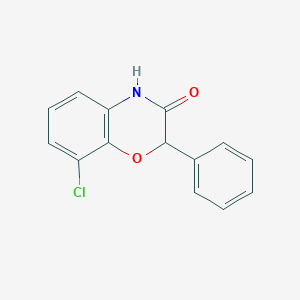

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)

![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2777215.png)
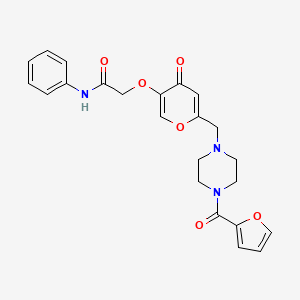
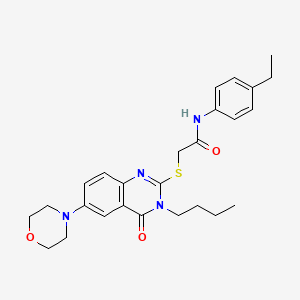
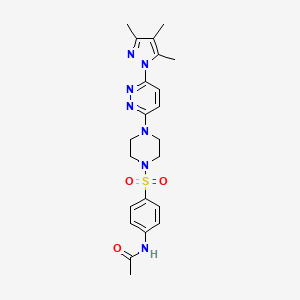
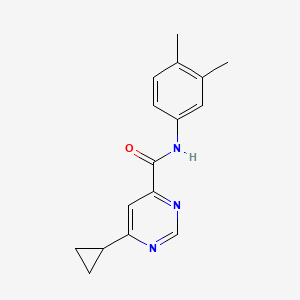
![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)